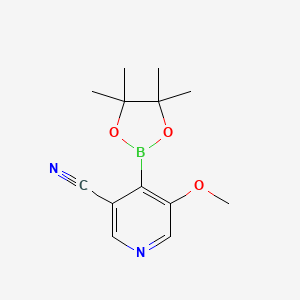

5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)11-9(6-15)7-16-8-10(11)17-5/h7-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCPQLRMUARVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673867 | |

| Record name | 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247726-68-6 | |

| Record name | 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Borylation of Halogenated Precursors

One common method involves the borylation of a halogenated precursor using a palladium catalyst. For instance, the synthesis of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves reacting 2-isopropoxy-5-bromonicotinonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method can be adapted for this compound by starting with a 4-halogenated-5-methoxynicotinonitrile precursor.

$$

\text{Halogenated Nicotinonitrile} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd Catalyst, Base}} \text{Boronic Ester}

$$

$$

\text{2-Isopropoxy-5-bromonicotinonitrile} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Pd Catalyst, Base}} \text{2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile}

$$

Suzuki-Miyaura Cross-Coupling

The resulting boronic ester can then be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

$$

\text{Boronic Ester} + \text{Aryl/Vinyl Halide} \xrightarrow{\text{Pd Catalyst, Base}} \text{Coupled Product}

$$

Reaction Conditions

- Solvents: Tetrahydrofuran (THF), 1,4-dioxane, and toluene are commonly used.

- Bases: Potassium carbonate (K2CO3) and potassium acetate are frequently employed.

- Catalysts: Palladium catalysts such as Pd(PPh3)4 and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex are typical choices.

- Atmosphere: Reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Temperature: Elevated temperatures (e.g., 80°C) are often required to ensure high yields.

Data Table: Preparation of Related Boronic Esters

Detailed Research Findings

Analytical Techniques

The synthesized compound can be characterized using various analytical techniques:

- NMR Spectroscopy: 1H and 13C NMR can confirm the structure and purity of the compound.

- Mass Spectrometry: ES/MS can verify the molecular weight.

- HPLC: High-Performance Liquid Chromatography can assess the purity.

Notes

- Ensure all reactions are performed under anhydrous conditions and in an inert atmosphere.

- Purify intermediates and final products using column chromatography or recrystallization to achieve high purity.

- Monitor the reaction progress using TLC or GC-MS to optimize reaction time and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Reducing agents like lithium aluminum hydride are commonly used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide are often employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate; mild to moderate temperatures (25-50°C).

Reduction: Lithium aluminum hydride; low temperatures (-10 to 0°C).

Substitution: Sodium methoxide; room temperature to slightly elevated temperatures (25-40°C).

Major Products Formed:

Oxidation: Formation of boronic acid derivatives.

Reduction: Conversion to 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide.

Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

The compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable for chemists engaged in developing new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a preferred choice in synthetic pathways.

Drug Development

Enhancing Drug Efficacy

The unique structure of 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile allows for modifications that can enhance the efficacy of drug candidates. It has been noted for its potential in targeting specific biological pathways, which is crucial in the development of new therapeutic agents.

Material Science

Advanced Materials Development

In material science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. These materials have significant applications in electronics and coatings. The incorporation of this compound can improve the performance characteristics of these materials.

Bioconjugation

Targeted Drug Delivery Systems

The compound facilitates the attachment of biomolecules to surfaces or other compounds. This property is essential for creating targeted drug delivery systems and diagnostic tools. By enabling specific interactions with biological targets, it enhances the effectiveness of therapeutic interventions.

Research in Catalysis

Ligand in Catalytic Processes

this compound can act as a ligand in various catalytic processes. Its role as a ligand improves reaction efficiencies and selectivities in chemical transformations. This application is particularly relevant in organic synthesis where precise control over reaction conditions is required.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for complex organic molecules |

| Drug Development | Enhances drug efficacy by targeting specific biological pathways |

| Material Science | Used in developing advanced materials like polymers and nanomaterials |

| Bioconjugation | Aids in creating targeted drug delivery systems and diagnostic tools |

| Catalysis | Acts as a ligand to improve reaction efficiencies and selectivities |

Case Studies and Research Findings

- Organic Synthesis Innovations : Recent studies have demonstrated the effectiveness of using this compound as a key intermediate in synthesizing novel pharmaceutical agents.

- Drug Targeting Mechanisms : Research has shown that modifications to the compound can lead to enhanced binding affinity to specific receptors involved in disease pathways.

- Material Performance Enhancements : Investigations into polymer composites incorporating this compound reveal improved thermal and mechanical properties compared to traditional materials.

Wirkmechanismus

The mechanism of action of 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to act as a boron-containing reagent. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The nitrile group can participate in various reactions, including nucleophilic addition and reduction, further expanding its utility in chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronate Esters

Structural Analogues in Nicotinonitrile Family

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 402718-29-0)

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 1346809-48-0)

- Key Difference: Substitution of methoxy with methylamino at position 2.

- Impact: Enhanced electron density at the pyridine ring due to the amino group, improving reactivity in couplings with electron-poor aryl halides.

- Molecular Weight : 259.11 g/mol .

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS 1083168-93-7)

Analogues with Modified Boronate Esters

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile (CAS 1548827-76-4)

- Key Difference : Boronate ester is part of a six-membered dioxaborinane ring instead of a five-membered dioxaborolane.

- Impact : Reduced steric protection compared to pinacol boronate esters, leading to faster hydrolysis and lower stability .

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269410-22-2)

- Key Difference: Replaces the pyridine ring with a phenol group.

- Impact: The phenolic -OH group introduces hydrogen-bonding capability, altering solubility and reactivity in polar solvents .

3-Methoxythiophene-2-boronic Acid (CAS 162607-22-9)

- Key Difference : Thiophene backbone instead of pyridine.

- Impact : Higher electron-rich character of thiophene enhances coupling efficiency with electron-deficient partners but reduces stability in aqueous conditions .

2-Methoxy-4-(trifluoromethoxy)phenylboronic Acid (CAS 355836-10-1)

Comparative Data Table

Research Findings and Trends

- Reactivity : The target compound’s nitrile group enhances electrophilicity at the pyridine ring, enabling couplings with aryl halides at mild conditions (e.g., room temperature, low catalyst loading) .

- Stability : Pinacol boronate esters (as in the target compound) are more stable than dioxaborinane analogues but less stable than trifluoroborate salts .

- Synthetic Utility: Derivatives with amino groups (e.g., CAS 1346809-48-0) show promise in synthesizing kinase inhibitors due to improved binding interactions .

Biologische Aktivität

5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 235.09 g/mol. The presence of the dioxaborolane unit suggests potential applications in medicinal chemistry due to its ability to form stable complexes with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety is known for its ability to inhibit serine proteases, which are crucial in various physiological processes including inflammation and coagulation.

- DNA Interaction : Similar compounds have shown the ability to bind DNA and interfere with nucleic acid synthesis, which can be leveraged for anticancer therapies.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against resistant strains of bacteria.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties revealed that the compound exhibits notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism behind its efficacy.

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A halogenated precursor (e.g., 5-methoxy-4-bromonicotinonitrile) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ as a catalyst. Key solvents include dioxane or DMF, with KOAc as a base at 80–100°C for 12–24 hours . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. Which characterization techniques are critical for confirming the structure and purity of this boronate ester?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, nitrile carbon at ~115 ppm). The boron-adjacent carbon in the dioxaborolane ring appears at ~25 ppm in ¹³C NMR .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry. Software like SHELXL or OLEX2 refines crystal structures .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈BN₂O₃: calc. 297.1412, observed 297.1415) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides, iodides) under Pd catalysis. Example: Reaction with 2-bromopyridine in THF/H₂O (3:1) at 60°C with Pd(OAc)₂ and SPhos ligand yields biaryl products. Yields >80% are achievable with optimized ligand-to-catalyst ratios .

Q. What are its primary applications in academic research?

- Medicinal Chemistry : As a building block for kinase inhibitors or fluorophore derivatives due to the nitrile group’s reactivity .

- Material Science : Incorporation into conjugated polymers for OLEDs or organic semiconductors via copolymerization with dibromoarenes .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

Contradictions in yield often stem from:

- Ligand Selection : Bulky ligands (e.g., SPhos, XPhos) improve steric hindrance tolerance.

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent boronate hydrolysis.

- Substrate Compatibility : Electron-deficient aryl halides (e.g., nitro-substituted) may require higher temperatures (100°C) .

Q. What strategies resolve discrepancies in crystallographic data during structural analysis?

Q. How can moisture sensitivity during storage impact experimental reproducibility?

The dioxaborolane moiety hydrolyzes in humid conditions, forming boronic acid byproducts. Store the compound under argon at –20°C with molecular sieves. Confirm purity pre-use via TLC (Rf ~0.5 in hexane/EtOAc 7:3) or ¹¹B NMR (sharp peak at ~30 ppm for intact boronate) .

Q. What methods optimize regioselectivity in functionalizing the nicotinonitrile core?

- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate the methoxy-adjacent position, enabling halogenation or alkylation .

- Protection/Deprotection : Temporarily mask the nitrile group (e.g., as a silyl ether) to direct reactions to the boronate site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.